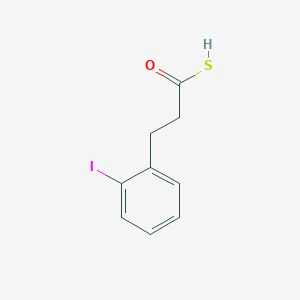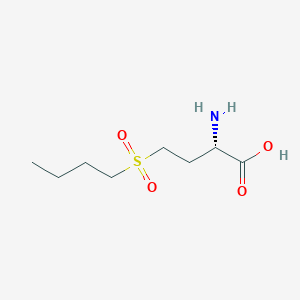![molecular formula C7H12N4 B12284086 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole](/img/structure/B12284086.png)
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole is a heterocyclic compound that features a pyrrolidine ring attached to a 1,2,3-triazole ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
The synthesis of 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole typically involves the alkylation of azoles with a mesylate or its analogues, followed by deprotection. This two-step method allows for the preparation of the compound in yields ranging from 16% to 65% . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of novel therapeutics.
Mechanism of Action
The mechanism of action of 1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the stereochemistry and binding affinity of the compound, while the triazole ring can engage in hydrogen bonding and π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparison with Similar Compounds
1-[(Pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole can be compared with other similar compounds, such as:
- 1-(Pyrrolidin-2-yl)-1H-pyrazoles
- 1-(Pyrrolidin-2-yl)-1H-imidazoles
- 1-(Piperidin-2-yl)-1H-pyrazoles
- 1-(Piperidin-2-yl)-1H-1,2,4-triazoles
These compounds share structural similarities but differ in their ring systems and substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C7H12N4 |
|---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole |
InChI |
InChI=1S/C7H12N4/c1-2-7(8-3-1)6-11-5-4-9-10-11/h4-5,7-8H,1-3,6H2 |
InChI Key |
MJIWVLBPVFCYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![15,16-Dihydro-3-hydroxy-3'H-cycloprop[15,16]androsta-5,15-dien-17-one](/img/structure/B12284021.png)


![5-O-[4-acetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12284052.png)







